![molecular formula C8H16O2 B1359954 Ethyl 2-ethylbutanoate CAS No. 2983-38-2](/img/structure/B1359954.png)
Ethyl 2-ethylbutanoate
Overview
Description
It is an orally available ester proagent form of sulopenem, an antibiotic with broad-spectrum activities against Gram-positive and Gram-negative bacteria . This compound is primarily used in the pharmaceutical industry for its antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Etzadroxil is synthesized through the esterification of carboxylic acid with ethanol. The reaction typically involves the use of hydrochloric acid in dioxane as a catalyst. The solution is stirred at 40°C for 18 hours, then concentrated in vacuo, purified by reverse-phase flash chromatography, and dried using lyophilization .
Industrial Production Methods
In industrial settings, the production of etzadroxil involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques like distillation and crystallization are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Etzadroxil undergoes various chemical reactions, including:
Hydrolysis: The ester bond in etzadroxil can be hydrolyzed to release the active sulopenem.
Oxidation and Reduction: These reactions are less common for etzadroxil but can occur under specific conditions.
Substitution: Etzadroxil can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Sulopenem and ethanol.
Oxidation: Various oxidized derivatives depending on the conditions.
Reduction: Reduced forms of the ester group.
Substitution: Substituted esters or amides.
Scientific Research Applications
Flavoring Agents
Ethyl 2-ethylbutanoate is widely used in the food industry as a flavoring agent due to its pleasant fruity aroma. It enhances the taste of various products, including:
- Candies
- Beverages
- Baked Goods
The compound's fruity scent makes it particularly valuable in creating artificial flavors that mimic natural fruit essences. Studies have shown that esters like this compound contribute significantly to the overall flavor profile of food products .
Fragrance Industry
In the fragrance industry, this compound serves as a key ingredient in perfumes and cosmetics. Its ability to provide a refreshing and appealing scent makes it a popular choice among manufacturers. The compound is often utilized in:
- Perfumes
- Aromatherapy Products
- Personal Care Items
The pleasant aroma of this compound enhances consumer appeal and adds value to personal care products .
Solvent Applications
This compound functions as an effective solvent in various industrial processes. Its properties make it suitable for:
- Paints and Coatings : It aids in dissolving other substances, improving application properties.
- Chemical Manufacturing : As a solvent, it facilitates reactions and the production of other chemicals.
The compound's solvent capabilities are essential for ensuring product consistency and quality in manufacturing processes .
Chemical Synthesis
This compound plays a crucial role in chemical synthesis, particularly in laboratories and manufacturing settings. This compound is employed for:
- Producing Esters : It acts as a precursor for synthesizing various esters and derivatives.
- Research Applications : Its structure allows for modifications that can lead to new compounds with specific properties.
The versatility of this compound makes it valuable in developing new materials and chemicals .
Case Study 1: Flavor Profile Enhancement
A study conducted on the use of this compound in beverage formulations demonstrated that its addition significantly improved the overall flavor profile. The sensory evaluation indicated that beverages containing this ester were preferred over those without it, highlighting its effectiveness as a flavor enhancer .
Case Study 2: Perfume Formulation
In the formulation of a popular perfume, this compound was included to provide a fruity top note. Consumer feedback revealed that this ingredient was pivotal in creating an appealing scent, leading to increased sales and positive reviews .
Data Table: Summary of Applications
Application Area | Description | Examples |
---|---|---|
Flavoring Agents | Enhances taste through fruity aroma | Candies, Beverages |
Fragrance Industry | Key ingredient in perfumes and cosmetics | Personal Care Products |
Solvent Applications | Effective solvent for paints and chemical processes | Industrial Coatings |
Chemical Synthesis | Used to produce esters and derivatives | Laboratory Reactions |
Mechanism of Action
Etzadroxil acts as a prodrug that is hydrolyzed in the body to release the active sulopenem. Sulopenem’s β-lactam ring alkylates the serine residues of penicillin-binding proteins, inhibiting peptidoglycan cross-linking in bacterial cell walls. This leads to the disruption of cell wall synthesis and ultimately bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Sulopenem: The active form of etzadroxil, used in treating multidrug-resistant bacterial infections.
Tebipenem: Another oral penem antibiotic with similar applications.
Ceftibuten: Often combined with etzadroxil for enhanced antimicrobial activity.
Uniqueness
Etzadroxil is unique due to its role as a prodrug, enhancing the bioavailability of sulopenem. This property allows for oral administration, making it a valuable option for outpatient treatment of bacterial infections .
Properties
IUPAC Name |
ethyl 2-ethylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-4-7(5-2)8(9)10-6-3/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGSLNIPTRPYJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00183963 | |
Record name | Ethyl 2-ethylbutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00183963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear to pale yellow liquid / Fruity tropical aroma | |
Record name | Ethyl 2-ethylbutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2303/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
156.00 to 157.00 °C. @ 760.00 mm Hg | |
Record name | Ethyl 2-ethylbutanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040298 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble or insoluble, Insoluble (in ethanol) | |
Record name | Ethyl 2-ethylbutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2303/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.865 - 0.871 | |
Record name | Ethyl 2-ethylbutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2303/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2983-38-2 | |
Record name | Ethyl 2-ethylbutyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2983-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-ethylbutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002983382 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2-ethylbutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00183963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-ethylbutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.132 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 2-ETHYLBUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZB2G5FF44 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ethyl 2-ethylbutanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040298 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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